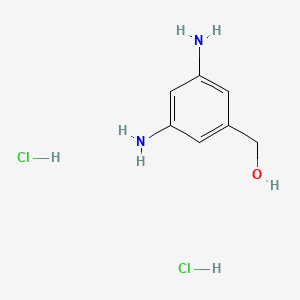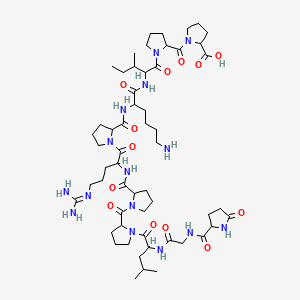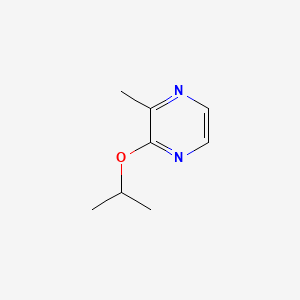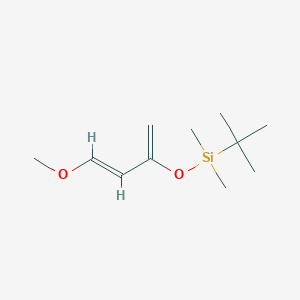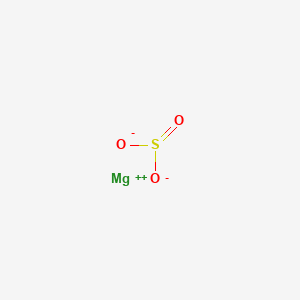
Magnesium sulfite
Vue d'ensemble
Description
Magnesium sulfite is an inorganic compound with the chemical formula MgSO₃. It is a white crystalline solid that is soluble in water and commonly used in various industrial applications. This compound is often encountered in its hydrated form, this compound heptahydrate (MgSO₃·7H₂O).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium sulfite can be synthesized through the reaction of magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) with sulfur dioxide (SO₂) in an aqueous medium. The reaction is typically carried out at room temperature and atmospheric pressure: [ \text{MgO} + \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{MgSO}_3 \cdot 7\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is often produced by passing sulfur dioxide gas through a slurry of magnesium hydroxide. This method ensures a high yield of the desired product: [ \text{Mg(OH)}_2 + \text{SO}_2 \rightarrow \text{MgSO}_3 \cdot 7\text{H}_2\text{O} ]
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium sulfite undergoes several types of chemical reactions, including:
-
Oxidation: : this compound can be oxidized to magnesium sulfate (MgSO₄) in the presence of oxygen or other oxidizing agents. [ \text{2MgSO}_3 + \text{O}_2 \rightarrow \text{2MgSO}_4 ]
-
Reduction: : Although less common, this compound can be reduced under specific conditions to form elemental sulfur and magnesium oxide. [ \text{MgSO}_3 \rightarrow \text{MgO} + \text{S} ]
-
Substitution: : this compound can react with acids to form the corresponding magnesium salt and sulfur dioxide gas. [ \text{MgSO}_3 + \text{2HCl} \rightarrow \text{MgCl}_2 + \text{SO}_2 + \text{H}_2\text{O} ]
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide (H₂O₂)
Reducing Agents: Carbon, hydrogen gas (H₂)
Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Magnesium sulfate (MgSO₄)
Reduction: Magnesium oxide (MgO), elemental sulfur (S)
Substitution: Magnesium chloride (MgCl₂), sulfur dioxide (SO₂)
Applications De Recherche Scientifique
Magnesium sulfite has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and in the synthesis of other magnesium compounds.
Biology: Employed in studies related to enzyme activity and microbial growth.
Medicine: Investigated for its potential use in pharmaceuticals and as a dietary supplement.
Industry: Utilized in the paper and pulp industry for the production of sulfite pulp, and in water treatment processes to remove chlorine and other impurities.
Mécanisme D'action
Magnesium sulfite exerts its effects primarily through its ability to donate sulfite ions (SO₃²⁻). These ions can interact with various molecular targets, including enzymes and proteins, to modulate their activity. The sulfite ions can also act as reducing agents, participating in redox reactions that alter the chemical environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium sulfate (MgSO₄):
Magnesium carbonate (MgCO₃): Used as an antacid and in the production of magnesium oxide.
Magnesium chloride (MgCl₂): Used in de-icing and as a coagulant in tofu production.
Uniqueness
Magnesium sulfite is unique in its ability to act as a reducing agent and its specific applications in the paper and pulp industry. Unlike magnesium sulfate, which is primarily used for its laxative and therapeutic properties, this compound’s primary role is in industrial processes.
Propriétés
IUPAC Name |
magnesium;sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESHZQPNPCJVNG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgSO3, MgO3S | |
| Record name | magnesium sulfite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_sulfite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884418 | |
| Record name | Sulfurous acid, magnesium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexahydrate: Colorless or white solid; [Merck Index] Solid; [ECHA REACH Registrations] | |
| Record name | Magnesium sulfite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20720 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7757-88-2 | |
| Record name | Magnesium sulfite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfurous acid, magnesium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfurous acid, magnesium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium sulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM SULFITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/792J6K230W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
